Lipophilicity Advantage vs Carbothioamide Analog
The target compound has a predicted logP of 4.36, while its direct carbothioamide analog (N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide, C17H17ClN2S) is predicted to have logP ≈ 4.9 due to the sulfur atom's higher polarizability. The ≈0.5 log unit difference corresponds to a ~3-fold higher octanol/water partition coefficient for the thioamide, which can significantly alter membrane permeability, plasma protein binding, and metabolic clearance [1][2]. This lipophilicity gap is critical when selecting a scaffold for CNS-focused programs, where optimal logP ranges (2–4) are narrower.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.36 |
| Comparator Or Baseline | Carbothioamide analog: estimated logP ≈ 4.9 (based on sulfur substitution effect on calculated logP) |
| Quantified Difference | ΔlogP ≈ 0.54 (3.5-fold higher lipophilicity for comparator) |
| Conditions | In silico prediction using ZINC15 molecular property tool; comparator logP estimated from sulfur atom contribution to logP. |
Why This Matters
The 3-fold lipophilicity difference directly impacts CNS penetration potential and metabolic stability, making the target compound a more drug-like starting point for programs requiring balanced permeability and clearance.
- [1] ZINC15 Database. Substance ZINC000000263489. Molecular properties: logP = 4.361. View Source
- [2] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. (Method for logP estimation including sulfur contribution). View Source
